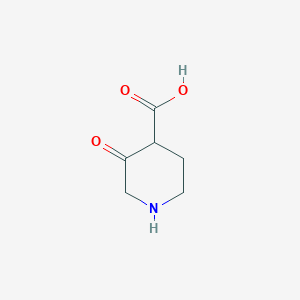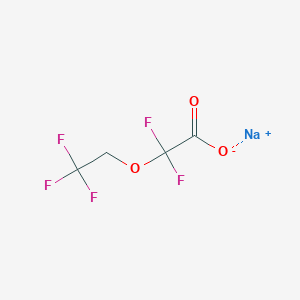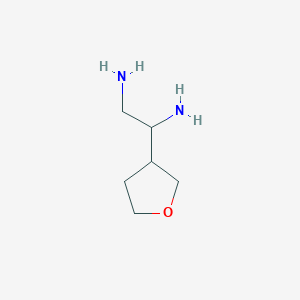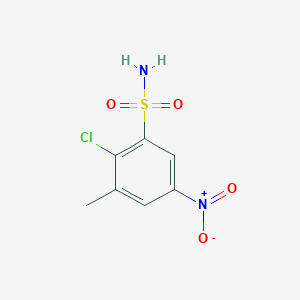
3-Oxopiperidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Oxopiperidine-4-carboxylic acid is a heterocyclic organic compound that features a six-membered ring containing one nitrogen atom and a carboxylic acid group. This compound is part of the piperidine family, which is known for its significant role in the synthesis of pharmaceuticals and other biologically active molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Oxopiperidine-4-carboxylic acid can be synthesized through various methods. One common approach involves the oxidation of piperidine derivatives. For instance, the oxidation of 4-piperidone with potassium permanganate (KMnO₄) in an acidic medium can yield this compound . Another method involves the hydrolysis of nitriles and amides under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation reactions using robust oxidizing agents like potassium permanganate or chromium trioxide (CrO₃). These reactions are conducted under controlled conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-Oxopiperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Thionyl chloride (SOCl₂) for converting carboxylic acids to acid chlorides, followed by reactions with alcohols or amines.
Major Products
Oxidation: More oxidized piperidine derivatives.
Reduction: 3-hydroxypiperidine-4-carboxylic acid.
Substitution: Esters, amides, and other functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
3-Oxopiperidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor for biologically active compounds and enzyme inhibitors.
Industry: Employed in the production of polymers, catalysts, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-oxopiperidine-4-carboxylic acid involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to therapeutic effects, such as the suppression of viral replication or the inhibition of cancer cell growth .
Vergleich Mit ähnlichen Verbindungen
3-Oxopiperidine-4-carboxylic acid can be compared with other piperidine derivatives, such as:
4-Piperidone: A precursor in the synthesis of this compound.
Piperidine-4-carboxylic acid: Lacks the ketone group present in this compound.
3-Azabicyclo[3.3.1]nonane derivatives: These compounds have a more complex bicyclic structure compared to the monocyclic structure of this compound.
The uniqueness of this compound lies in its combination of a ketone and carboxylic acid functional group within a piperidine ring, which imparts distinct chemical reactivity and biological activity .
Eigenschaften
Molekularformel |
C6H9NO3 |
|---|---|
Molekulargewicht |
143.14 g/mol |
IUPAC-Name |
3-oxopiperidine-4-carboxylic acid |
InChI |
InChI=1S/C6H9NO3/c8-5-3-7-2-1-4(5)6(9)10/h4,7H,1-3H2,(H,9,10) |
InChI-Schlüssel |
AIOPVJBVDUAXCA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC(=O)C1C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 5-fluorofuro[3,2-b]pyridine-2-carboxylate](/img/structure/B13516420.png)



![Ethyl 2,2-difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetate](/img/structure/B13516447.png)
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydro-1H-indole-5-carboxylic acid](/img/structure/B13516458.png)
![4-[2-Methoxy-4-(trifluoromethyl)phenyl]piperidinehydrochloride](/img/structure/B13516459.png)


![tert-butyl 7'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-2'-carboxylate](/img/structure/B13516471.png)


![4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-4-yl]benzoicacid](/img/structure/B13516489.png)

